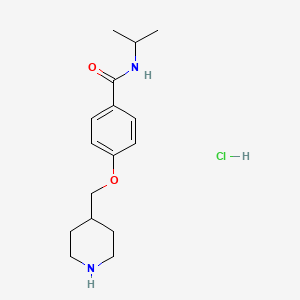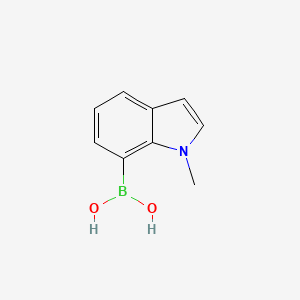![molecular formula C10H14N4 B1426849 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1031482-86-6](/img/structure/B1426849.png)
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles has been achieved by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . N-Phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . These were then heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .Molecular Structure Analysis
The molecular structure of 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole consists of a pyrimidine ring attached to an octahydropyrrolo[3,4-c]pyrrole ring.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole include the thermolysis of N-phthalimidoaziridines . The progress of the reaction was monitored by TLC .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
- A study by Abdel-Mohsen (2005) explored the synthesis of pyrrolo[2,3-d]pyrimidines, which are structurally similar to 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole. These compounds were synthesized through various chemical reactions and evaluated for their antifungal and antibacterial activity (Abdel-Mohsen, 2005).
Chemoselective Synthesis
- Jahanshahi et al. (2018) described the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, which are chemically related to the compound . This synthesis used an efficient nanocatalyst, and the resulting compounds showed promising antibacterial activity (Jahanshahi et al., 2018).
Antitumor Agents
- Gangjee et al. (2000) synthesized a compound with a pyrrolo[2,3-d]pyrimidine structure, demonstrating its potential as a dual inhibitor of key enzymes for antitumor activity. This study provides insights into the therapeutic applications of similar compounds (Gangjee et al., 2000).
Molecular Diversity
- Research by Chen et al. (2016) investigated the molecular diversity of reactions involving pyrrolo[3,4-a]pyrrolizines and pyrrolo[3,4-a]indolizines. The study highlights the versatile nature of pyrrolopyrimidine compounds in synthesizing diverse molecular structures (Chen et al., 2016).
Insecticidal and Antibacterial Potential
- Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics with potential insecticidal and antibacterial properties. This research underscores the potential of pyrimidine derivatives in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
5-pyrimidin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-2-12-10(13-3-1)14-6-8-4-11-5-9(8)7-14/h1-3,8-9,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHQBGOAHMZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426766.png)


![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)
![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426776.png)


![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)

![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)



![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)